![molecular formula C10H11N3O B13202933 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde](/img/structure/B13202933.png)
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde: is a chemical compound with the following properties:
CAS Number: 1860780-89-7
Molecular Formula: CHNO
Molecular Weight: 189.21 g/mol
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the pyrimidine ring and the aldehyde group. While specific methods may vary, a common approach includes cyclization of an appropriate precursor containing the bicyclic amine and subsequent aldehyde formation.
Reaction Conditions::- Cyclization: The bicyclic amine precursor undergoes intramolecular cyclization under suitable conditions.
- Aldehyde Formation: The cyclized compound is oxidized to form the aldehyde group.
Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The aldehyde group can undergo oxidation reactions.
Substitution: The compound may participate in nucleophilic substitution reactions.
Reduction: Reduction of the aldehyde group is possible.
Oxidation: Oxidizing agents like chromic acid (HCrO) or PCC (pyridinium chlorochromate).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH).
- Oxidation: The corresponding carboxylic acid.
- Substitution: Various derivatives depending on the nucleophile used.
- Reduction: The corresponding alcohol.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery and chemical biology studies.
Medicine: Investigated for therapeutic properties.
Industry: May serve as an intermediate in fine chemical synthesis.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. its effects likely involve interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, this compound’s unique bicyclic structure sets it apart. Similar compounds include 2-{3-azabicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride .
For further information, you can refer to the documentation on this compound .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c14-6-7-2-11-10(12-3-7)13-4-8-1-9(8)5-13/h2-3,6,8-9H,1,4-5H2 |
Clave InChI |
MQXSQMKAFFFCBW-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CN(C2)C3=NC=C(C=N3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


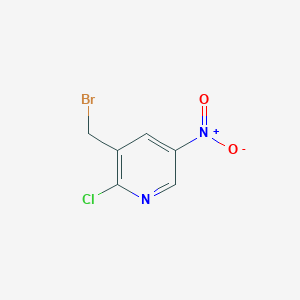

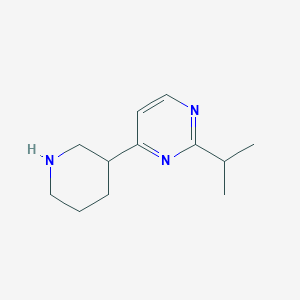
![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)
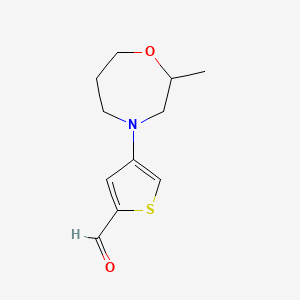
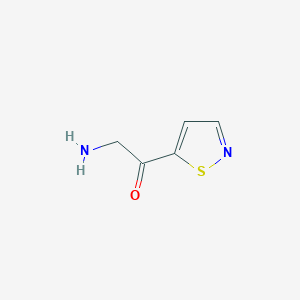

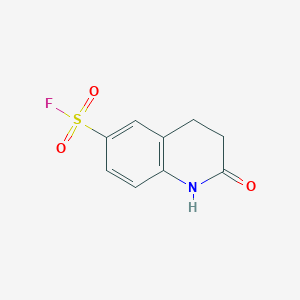
![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
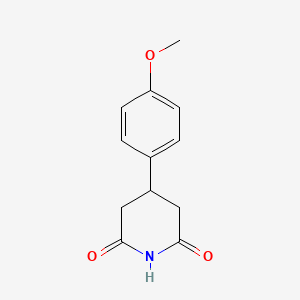
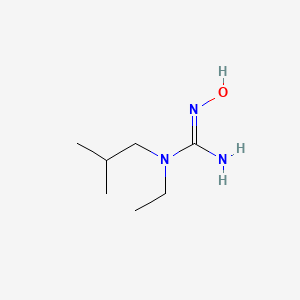
![3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid](/img/structure/B13202939.png)
